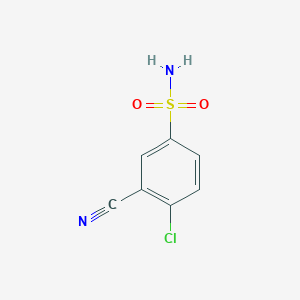
4-Chloro-3-cyanobenzenesulfonamide
Overview
Description
4-Chloro-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H5ClN2O2S .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanobenzenesulfonamide consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antimicrobial Activity
4-Chloro-3-cyanobenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activities against various microbial strains. The structure-activity relationship studies suggest that the presence of the cyanobenzenesulfonamide moiety contributes to the antimicrobial efficacy .
Anticancer Agents
Research indicates that benzenesulfonamide derivatives can act as anticancer agents by inhibiting carbonic anhydrase IX, a gene overexpressed in many solid tumors. This inhibition is crucial for discovering novel antiproliferative agents. Some derivatives have shown significant inhibitory effects against cancer cell lines, highlighting their potential in cancer treatment .
Agricultural Chemistry
In agriculture, 4-Chloro-3-cyanobenzenesulfonamide may serve as a chemical intermediate for the synthesis of more complex molecules. These molecules could be used in the development of new pesticides or herbicides, contributing to the protection of crops and increasing agricultural productivity .
Industrial Applications
This compound is utilized in the chemical industry as an intermediate for the synthesis of various dyes, pigments, and other chemical entities. Its unique chemical structure makes it valuable for creating compounds with specific properties required in manufacturing processes.
Environmental Applications
The environmental applications of 4-Chloro-3-cyanobenzenesulfonamide are still under exploration. However, its potential use could be in the development of environmental sensors or as a building block for materials designed to capture pollutants or for water treatment processes .
Biochemical Research
In biochemistry, 4-Chloro-3-cyanobenzenesulfonamide could be used in enzyme inhibition studies, which are essential for understanding metabolic pathways and designing drugs that target specific enzymes. It may also serve as a precursor for synthesizing biochemical compounds with potential therapeutic applications .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-nitrobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-3-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNLOHBEIVPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyanobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)


![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)


![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)

